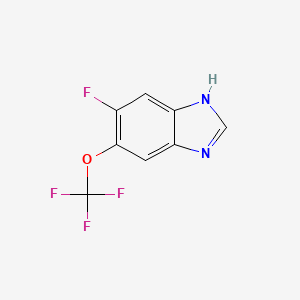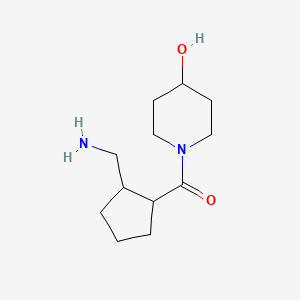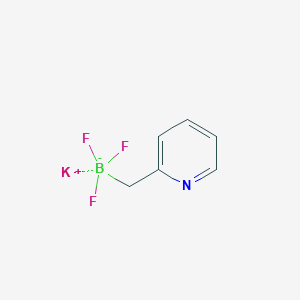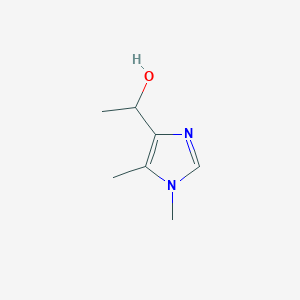
1-(1,5-Dimethyl-1H-imidazol-4-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,5-Dimethyl-1H-imidazol-4-yl)ethan-1-ol is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a hydroxyl group attached to an ethyl chain, which is connected to a dimethyl-substituted imidazole ring. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of 1-(1,5-Dimethyl-1H-imidazol-4-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as glyoxal and ammonia, which form the imidazole ring.
Reaction Conditions: The reaction conditions often involve acidic or basic catalysts to facilitate the formation of the imidazole ring. The addition of methyl groups can be achieved through alkylation reactions using methyl iodide or similar reagents.
Industrial Production: Industrial production methods may involve continuous flow reactors to optimize yield and purity. .
Analyse Des Réactions Chimiques
1-(1,5-Dimethyl-1H-imidazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The methyl groups on the imidazole ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and strong bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Applications De Recherche Scientifique
1-(1,5-Dimethyl-1H-imidazol-4-yl)ethan-1-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: Imidazole derivatives are known for their therapeutic potential, including antibacterial, antifungal, and anticancer activities.
Industry: The compound is utilized in the production of polymers, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-(1,5-Dimethyl-1H-imidazol-4-yl)ethan-1-ol involves its interaction with various molecular targets:
Comparaison Avec Des Composés Similaires
1-(1,5-Dimethyl-1H-imidazol-4-yl)ethan-1-ol can be compared with other imidazole derivatives:
Propriétés
Formule moléculaire |
C7H12N2O |
|---|---|
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
1-(1,5-dimethylimidazol-4-yl)ethanol |
InChI |
InChI=1S/C7H12N2O/c1-5-7(6(2)10)8-4-9(5)3/h4,6,10H,1-3H3 |
Clé InChI |
BRVPDNBEUIOBAT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CN1C)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


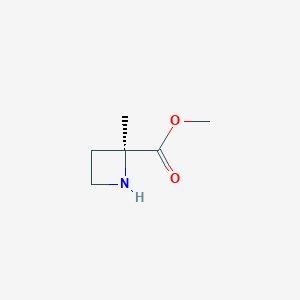



![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-fluoro-phenyl)-acetamide](/img/structure/B12859769.png)



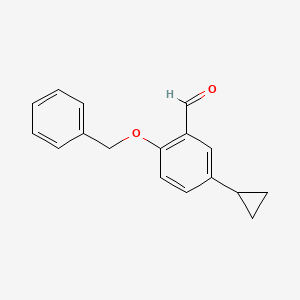
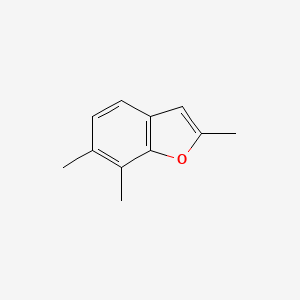
![2-(Bromomethyl)-6-methoxybenzo[d]oxazole](/img/structure/B12859798.png)
